molecular formula C17H19FN4O B11025581 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11025581
M. Wt: 314.36 g/mol
InChI Key: ZHPSQSCXICORIR-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a tetrahydrocyclopenta[d]pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst. This intermediate is then subjected to cyclization with a cyclopentanone derivative under acidic or basic conditions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its tetrahydrocyclopenta[d]pyrimidinone core provides additional stability and specificity in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C17H19FN4O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17-19-15-3-1-2-14(15)16(23)20-17/h4-7H,1-3,8-11H2,(H,19,20,23)

InChI Key

ZHPSQSCXICORIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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